molecular formula C14H26N2O4S B2687958 rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans CAS No. 2059910-06-2

rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans

Cat. No.: B2687958
CAS No.: 2059910-06-2
M. Wt: 318.43
InChI Key: KLYBZRRRWQMSRC-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclopropanesulfonamide derivative under specific reaction conditions. The process may include steps such as:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate, trans can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(cyclopropylsulfonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-6-4-5-7-12(11)16-21(18,19)10-8-9-10/h10-12,16H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYBZRRRWQMSRC-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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